RORγt Inhibitory Potency: 1,3′-Biazetidine Amide vs. Piperazinone Amide in a Common Scaffold
In a unified chemical series from US Patent 10,221,142, the biazetidine-bearing Example 21YY achieved an IC₅₀ of 0.9 nM against RORγt in a TR-FRET biochemical assay, while the analogous piperazinone-containing Example 15A-B (4-methyl-3-oxopiperazine-1-carbonyl) exhibited an IC₅₀ of 4.40 nM under the same assay conditions [1][2]. Within the same patent, the biazetidine-linked Example 21A recorded an IC₅₀ of 0.7 nM, and Example 9A (non-biazetidine) recorded 1.60 nM, demonstrating consistent sub-nanomolar to low-nanomolar potency advantages for biazetidine-containing analogs over piperazinone-based comparators [3][4].
| Evidence Dimension | RORγt inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.9 nM (Example 21YY, biazetidine amide); IC₅₀ = 0.7 nM (Example 21A, biazetidine amide) |
| Comparator Or Baseline | IC₅₀ = 4.40 nM (Example 15A-B, 4-methyl-3-oxopiperazine amide); IC₅₀ = 1.60 nM (Example 9A) |
| Quantified Difference | 4.9-fold potency improvement (21YY vs. 15A-B); 2.3-fold improvement (21A vs. 9A) |
| Conditions | Biochemical TR-FRET assay; human RORγt; US10221142 patent data |
Why This Matters
The 4.9-fold potency differential directly impacts the ligand efficiency and potential therapeutic index achievable with a biazetidine core versus a piperazinone core in the same molecular context.
- [1] Lapointe, B.T.; Fuller, P.H.; Gunaydin, H.; et al. Substituted pyrazole compounds as RORgammaT inhibitors and uses thereof. US Patent 10,221,142 B2, 2019. Example 21YY: IC₅₀ = 0.9 nM (BindingDB BDBM359584). View Source
- [2] BindingDB. BDBM359516: US10221142, Example 15A-B. IC₅₀ = 4.40 nM; RORγt TR-FRET assay. View Source
- [3] BindingDB. BDBM359535: US10221142, Example 21A. IC₅₀ = 0.7 nM; RORγt TR-FRET assay. View Source
- [4] BindingDB. BDBM359506: US10221142, Example 9A. IC₅₀ = 1.60 nM; RORγt TR-FRET assay. View Source
